molecular formula C21H18FN5OS B2515044 N-(2-(6-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872994-28-0

N-(2-(6-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No.: B2515044
CAS No.: 872994-28-0
M. Wt: 407.47
InChI Key: NAYVONVPJXTIPO-UHFFFAOYSA-N
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Description

N-(2-(6-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C21H18FN5OS and its molecular weight is 407.47. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative Activity

Research has shown that triazolopyridazine derivatives exhibit inhibitory effects on the proliferation of endothelial and tumor cells. Such compounds, by undergoing specific modifications, have transitioned from having thrombin inhibitory and fibrinogen receptor antagonistic activities to showing promise in cancer treatment due to their antiproliferative properties (Ilić et al., 2011).

Synthesis Techniques

The development of catalyst- and solvent-free synthesis methods for benzamide derivatives using microwave-assisted Fries rearrangement has been explored. Such advancements in synthetic chemistry techniques could provide more efficient and environmentally friendly approaches for producing complex heterocyclic compounds (Moreno-Fuquen et al., 2019).

Biological Activity

A study on heterocyclic compounds N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4- b][1,3,4]thiadiazol-6-yl)benzamide derivatives demonstrated potential antibacterial and antifungal activities. These findings suggest such compounds could serve as bases for developing new antimicrobial agents (Patel & Patel, 2015).

Anxiolytic Properties

A study on triazolopyridazine compounds revealed that they bind with high affinity to the benzodiazepine binding site of human GABAA receptors. Such compounds have shown anxiolytic-like activity in animal models without causing sedation, suggesting potential for developing new non-sedating anxiolytic medications (Atack et al., 2006).

Antimicrobial Evaluation

Thienopyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity. The structural variety within this class of compounds presents a rich area for discovering new antimicrobials (Bhuiyan et al., 2006).

Structural Analysis and Theoretical Studies

Studies involving the synthesis and structural analysis of triazolopyridazine derivatives, including density functional theory (DFT) calculations, provide valuable insights into the relationship between molecular structure and biological activity. Such research aids in the rational design of new compounds with desired properties (Sallam et al., 2021).

Properties

IUPAC Name

N-[2-[6-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5OS/c22-17-8-6-15(7-9-17)14-29-20-11-10-18-24-25-19(27(18)26-20)12-13-23-21(28)16-4-2-1-3-5-16/h1-11H,12-14H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYVONVPJXTIPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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